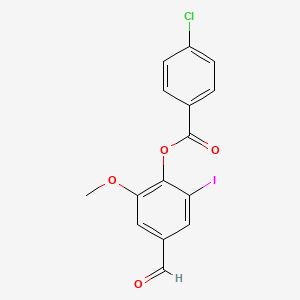![molecular formula C17H19N3O B2913254 (3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 132036-47-6](/img/structure/B2913254.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is an intricate organic compound that has found diverse applications in various fields of science. Its structure consists of two fused ring systems, making it a molecule of interest for chemists, biologists, and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone generally involves multi-step procedures. One common approach is to start with the formation of the isoquinoline and benzimidazole cores separately before coupling them through a methanone linker. Reaction conditions often include the use of base or acid catalysts, depending on the specific synthetic pathway chosen.
Industrial Production Methods: Scaling up the production of this compound for industrial applications typically requires optimizing reaction conditions for yield and purity. Methods may involve continuous flow reactors and automated systems to ensure consistency and safety in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing rings.
Reduction: It can also be reduced under appropriate conditions, affecting the carbonyl group and nitrogen rings.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and methanone linkage.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halides, acyl chlorides, and alkylating agents in the presence of suitable catalysts or under microwave irradiation can be employed.
Major Products Formed from These Reactions: Oxidation and reduction reactions typically yield modified versions of the original molecule with altered oxidation states
Scientific Research Applications
Chemistry: In synthetic chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is used as an intermediate for the creation of more complex molecules. Its unique structure provides a scaffold for the development of novel compounds with potential biological activities.
Biology: Researchers investigate this compound for its biological activity, including its interactions with enzymes and receptors. Its ability to modify biological pathways makes it a candidate for studying cellular processes and disease mechanisms.
Medicine: Due to its intricate structure, it is explored for potential pharmacological properties. Studies may focus on its effects as a therapeutic agent, particularly in areas such as cancer, neurodegenerative diseases, and infections.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced strength, conductivity, or chemical resistance.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects: The activity of (3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is largely dependent on its interaction with molecular targets within cells. These can include proteins, enzymes, and nucleic acids.
Molecular Targets and Pathways Involved: It can modulate specific pathways by binding to enzyme active sites or receptor binding sites, thus altering their activity. This interaction can lead to downstream effects that influence cellular functions and biochemical processes.
Comparison with Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydrobenzo[d]imidazol-2-yl)methanone
(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
(3,4-Dihydroisoquinolin-2(1H)-yl)(5-chloro-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
The distinctiveness of (3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone lies in its specific substitution pattern and the resultant properties, making it a valuable compound for further research and application.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(13-5-6-15-16(9-13)19-11-18-15)20-8-7-12-3-1-2-4-14(12)10-20/h1-4,11,13H,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHBLPNIXTDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C4C3)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)
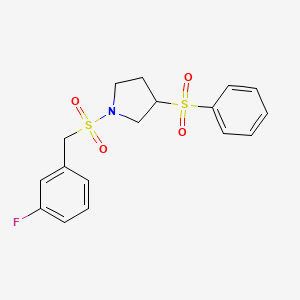
![4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2913178.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2913179.png)
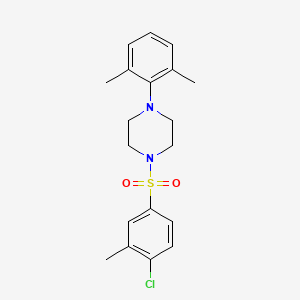
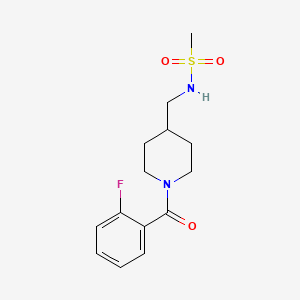
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2913185.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2913187.png)
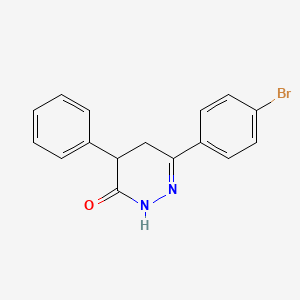

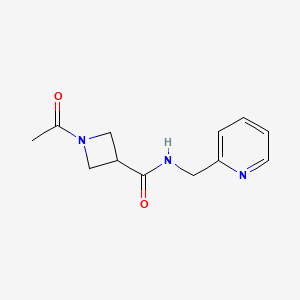
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2913193.png)
